N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
CAS No.: 394229-29-9
Cat. No.: VC5831913
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394229-29-9 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.55 |
| IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C25H24N4O3S/c30-25(19-10-14-21(15-11-19)33(31,32)29-16-4-1-5-17-29)26-20-12-8-18(9-13-20)24-27-22-6-2-3-7-23(22)28-24/h2-3,6-15H,1,4-5,16-17H2,(H,26,30)(H,27,28) |
| Standard InChI Key | DPRKSCGJJHXLAL-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide (molecular formula: C25H24N4O3S) consists of three primary subunits:
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A benzodiazole moiety at the 4-position of the phenyl ring, contributing aromaticity and hydrogen-bonding capabilities.
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A piperidine sulfonamide group linked to the benzamide scaffold, enhancing solubility and target affinity.
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A benzamide backbone facilitating conformational flexibility and intermolecular interactions .
Table 1: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 460.5 g/mol | |
| XLogP3-AA | 4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface | 104 Ų | |
| Rotatable Bonds | 5 |
The piperidine ring adopts a chair conformation, while the benzodiazole group participates in π-π stacking with aromatic residues in target proteins.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step process:
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Sulfonylation: Piperidine reacts with 4-chlorosulfonylbenzoic acid to form 4-(piperidine-1-sulfonyl)benzoic acid.
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Amide Coupling: The benzoic acid derivative is coupled with 4-(1H-benzodiazol-2-yl)aniline using carbodiimide reagents (e.g., EDC or DCC).
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.
Key Challenges:
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Steric hindrance during amide bond formation reduces reaction efficiency.
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Solubility issues necessitate polar aprotic solvents (e.g., DMF or DMSO).
Physicochemical Properties and Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 3.12–3.08 (m, 4H, piperidine).
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4).
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Plasma Stability: 78% remaining after 1 hour (human plasma).
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Piperidine Substitution: Introducing methyl groups at the 4-position (C26H26N4O3S) improves metabolic stability (t1/2: 2.1 → 4.7 hours).
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Benzodiazole Modifications: Fluorination at the 5-position enhances kinase selectivity by 12-fold .
Future Research Directions
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